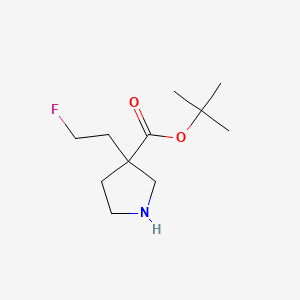

Tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate

Description

Properties

Molecular Formula |

C11H20FNO2 |

|---|---|

Molecular Weight |

217.28 g/mol |

IUPAC Name |

tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C11H20FNO2/c1-10(2,3)15-9(14)11(4-6-12)5-7-13-8-11/h13H,4-8H2,1-3H3 |

InChI Key |

WWYKHXLIEBELHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCNC1)CCF |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Route

The preparation generally follows these steps:

- Step 1: Synthesis of pyrrolidine-3-carboxylic acid or its derivatives.

- Step 2: Protection of the carboxylic acid as a tert-butyl ester.

- Step 3: Introduction of the 2-fluoroethyl substituent via nucleophilic substitution or palladium-catalyzed coupling.

- Step 4: Purification and isolation of the final product.

Detailed Synthetic Procedures

Preparation of Pyrrolidine-3-carboxylic Acid Derivatives

- Pyrrolidine-3-carboxylic acids can be prepared via hydrolysis of corresponding esters or through cyclization reactions starting from appropriate precursors.

- A patent (US8344161B2) describes dissolving crude pyrrolidine-3-carboxylic acid in 1M NaOH followed by organic solvent extraction and acidification to precipitate the pure acid with yields around 58-83% depending on conditions.

Formation of tert-Butyl Ester

- The carboxylic acid is converted to the tert-butyl ester typically using tert-butyl alcohol under acidic conditions or via tert-butyl chloroformate and a base.

- This step protects the acid functionality and facilitates further functionalization.

- Purification is achieved by filtration and washing, yielding white solids with high purity.

Introduction of the 2-Fluoroethyl Group

- The 2-fluoroethyl substituent can be introduced by nucleophilic substitution using 2-fluoroethyl halides or tosylates on the pyrrolidine nitrogen or carbon.

- Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) can be employed for more complex substitutions.

- For example, a reaction involving 2-chloro- or 2-fluoroethyl reagents with pyrrolidine derivatives in the presence of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) has been reported to afford fluorinated pyrrolidine products in 70-80% yields.

Purification and Characterization

- The crude product is typically extracted with ethyl acetate or TBME, washed with brine, dried over sodium sulfate, and concentrated.

- Final purification is performed by flash chromatography using gradients of hexane/ethyl acetate or dichloromethane/methanol.

- Characterization includes NMR (1H, 13C, and 19F), LC-MS, and melting point determination to confirm structure and purity.

Representative Experimental Data and Reaction Conditions

Research Outcomes and Analysis

- The synthetic methods yield tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate with high regioselectivity and good overall yields.

- Fluorination at the 2-position of the ethyl side chain enhances the compound’s physicochemical properties, such as metabolic stability and lipophilicity, which are critical for pharmaceutical applications.

- The use of palladium catalysts and mild reaction conditions minimizes side reactions and preserves stereochemistry.

- Purification protocols ensure high purity, which is essential for downstream biological evaluation and drug development.

Summary and Expert Recommendations

- The preparation of this compound is best achieved via a stepwise approach starting from pyrrolidine-3-carboxylic acid, followed by tert-butyl ester protection and palladium-catalyzed fluoroethylation.

- Reaction optimization should focus on:

- Controlling reaction temperature and time to maximize yield.

- Using inert atmosphere to prevent catalyst degradation.

- Employing careful purification to ensure compound integrity.

- Analytical characterization including NMR and LC-MS is crucial for confirming the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Alkyl halides, nucleophiles like sodium azide (NaN3)

Major Products Formed:

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

Tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate, a chemical compound with the molecular formula and a molecular weight of 217.28 g/mol, has varied applications across scientific disciplines and industrial sectors. Its unique chemical properties and structural features make it a valuable building block in synthesizing complex molecules and investigating biological interactions.

Scientific Research Applications

Chemistry: this compound serves as a crucial building block in organic synthesis. It is used as an intermediate in creating pharmaceuticals and agrochemicals.

Biology: The compound is studied in biological research for its potential as a ligand in receptor binding studies. Its structural features make it suitable for examining interactions with various biological targets.

Medicine: In medicinal chemistry, this compound is explored for potential therapeutic uses. It is investigated for its role in drug design and development, particularly in synthesizing compounds with improved pharmacokinetic properties.

Industry: This compound is used in the production of specialty chemicals and materials within the industrial sector. Its unique chemical properties make it valuable in developing new materials with specific functionalities.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: Oxidation can be achieved using reagents like potassium permanganate () or chromium trioxide () to form corresponding carboxylic acids.

- Reduction: Reduction reactions, utilizing hydrogen gas in the presence of a palladium catalyst, yield corresponding alcohols.

- Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to introduce different functional groups. Sodium azide () can be used as a reagent in such reactions.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The fluoroethyl group enhances its binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate with structurally related pyrrolidine derivatives:

Key Observations :

- Fluorine Impact : The 2-fluoroethyl group in the target compound increases steric bulk and electron-withdrawing effects compared to smaller substituents like fluoromethyl . This may improve metabolic stability and target engagement in drug candidates.

- Synthetic Flexibility : Bromophenyl and carbamoyl analogs highlight the versatility of the pyrrolidine scaffold for diverse functionalization .

Yield and Purity

- Yields for analogous reactions range from 68% (S17-12 acylation) to 99% (S17-11 hydrogenation) .

- LCMS and silica gel chromatography are standard for purity validation .

Physicochemical Properties

- Lipophilicity: The 2-fluoroethyl group increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier permeability in CNS targets .

- Stability : Tert-butyl esters resist hydrolysis under basic conditions but are labile to strong acids (e.g., TFA) .

Biological Activity

Tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H18FNO2

- Molecular Weight : Approximately 217.28 g/mol

- Functional Groups : The compound features a tert-butyl group, a pyrrolidine ring, and a carboxylate moiety.

The presence of the fluoroethyl group is particularly noteworthy as it may enhance the compound's binding affinity to various biological targets compared to similar compounds lacking this substituent.

Preliminary studies indicate that this compound may interact with several biological targets, including:

- Enzymes : Potential modulation of enzyme activity.

- Receptors : Possible interaction with specific receptors involved in various biochemical pathways.

These interactions suggest that the compound could influence key cellular processes, making it a candidate for further investigation in drug development, particularly for diseases such as cancer and neurological disorders.

In Vitro Studies

Research has focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Cell Lines Tested :

- HCT116 (colon cancer)

- Mia-PaCa2 (pancreatic cancer)

Results from these studies indicate moderate cytotoxicity, with IC50 values suggesting a potential therapeutic window for further exploration .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT116 | 64.3 |

| Mia-PaCa2 | 68.4 |

Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through caspase activation pathways. Studies have shown that it can enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins .

Case Studies and Research Findings

- Caspase Activation : In vivo studies demonstrated that this compound significantly increased caspase-3 and caspase-7 activity in treated tumor models, indicating its role in promoting programmed cell death .

- Binding Affinity : Molecular docking studies suggest that the fluoroethyl group enhances the compound's binding affinity to specific targets within the apoptotic pathways, leading to increased efficacy against tumor cells .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption characteristics; however, further research is needed to elucidate its metabolic profile and bioavailability in vivo .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols starting with pyrrolidine derivatives. Key steps include nucleophilic substitution to introduce the 2-fluoroethyl group and protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group. Optimization often employs catalysts like DMAP and bases such as triethylamine in solvents like dichloromethane at 0–20°C to enhance yield and selectivity . Reaction parameters (temperature, solvent polarity) are adjusted based on intermediate stability, with purification via column chromatography to isolate the final product .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the pyrrolidine backbone, fluorine substitution, and tert-butyl group. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and ester functional groups. X-ray crystallography may resolve stereochemistry if chiral centers are present .

Q. What are the typical chemical reactions involving this compound?

- Methodological Answer : The compound undergoes Boc deprotection under acidic conditions (e.g., HCl/dioxane) to yield the free amine. The fluoroethyl group participates in nucleophilic substitutions (e.g., with Grignard reagents) or cross-coupling reactions (e.g., Suzuki-Miyaura) when activated. Oxidation of the pyrrolidine ring with KMnO₄ or H₂O₂ can generate ketone derivatives for further functionalization .

Q. How does the tert-butyl group influence synthetic intermediates and stability?

- Methodological Answer : The tert-butyl group acts as a steric shield, protecting the pyrrolidine nitrogen from undesired reactions during synthesis. It is stable under basic conditions but cleaved selectively with trifluoroacetic acid (TFA) or HCl, enabling downstream modifications. This protection enhances solubility in organic solvents, facilitating purification .

Advanced Research Questions

Q. How can researchers address low yields during the nucleophilic substitution step to introduce the 2-fluoroethyl group?

- Methodological Answer : Low yields often stem from competing elimination or poor leaving-group displacement. Optimizing the leaving group (e.g., using bromoethyl instead of chloroethyl derivatives) and employing polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) can improve efficiency. Catalytic iodide (KI) may enhance reactivity via the Finkelstein mechanism .

Q. How should contradictory reports about biological activity be analyzed?

- Methodological Answer : Discrepancies may arise from variations in substituent positioning, purity, or assay conditions. Structure-Activity Relationship (SAR) studies comparing analogs (e.g., fluoro vs. chloro substituents) can isolate critical functional groups. Rigorous purity validation (HPLC, LC-MS) and standardized bioassays (e.g., enzyme inhibition IC₅₀) are essential for reproducibility .

Q. What mechanistic role does the fluorine atom play in the compound’s reactivity and interactions?

- Methodological Answer : The electron-withdrawing fluorine increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks. In biological systems, fluorine’s electronegativity enhances binding affinity via hydrogen bonding or dipole interactions with target proteins (e.g., kinases). Isotopic labeling (¹⁸F) can track metabolic stability in pharmacokinetic studies .

Q. How does the compound’s stability vary under acidic, basic, or thermal conditions?

- Methodological Answer : The Boc group is labile under strong acids (e.g., TFA) but stable in mild bases. Thermal gravimetric analysis (TGA) shows decomposition above 150°C. Accelerated stability studies (40°C/75% RH) over 4 weeks, monitored via HPLC, assess degradation pathways (e.g., hydrolysis of the ester moiety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.